瑞维丁

描述

Ryuvidine is a chemical compound known for its inhibitory effects on specific enzymes involved in cellular processes. It has been identified as a potent inhibitor of lysine methyltransferase SET domain-containing protein 8 (SETD8) and cyclin-dependent kinase 4 (CDK4). These properties make Ryuvidine a valuable compound in scientific research, particularly in the fields of cancer biology and epigenetics .

科学研究应用

Ryuvidine has several scientific research applications, including:

Cancer Research: Ryuvidine is used to study the inhibition of SET domain-containing protein 8 and cyclin-dependent kinase 4, both of which are involved in cancer progression. .

Epigenetics: Ryuvidine is used to investigate the role of lysine methylation in gene expression and chromatin structure.

Drug Development: Ryuvidine serves as a lead compound for developing new therapeutic agents targeting lysine methyltransferases and cyclin-dependent kinases

作用机制

Target of Action

Ryuvidine, also known as Cdk4 Inhibitor III, was originally reported as a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the G1-to-S transition in the cell division cycle . There is no published data showing cellular inhibition of cdk4 by ryuvidine . Some evidence suggests that Ryuvidine may act on another target that regulates the S phase of the cell cycle . This effect may be due to Ryuvidine-induced inhibition of the lysine methyltransferase SETD8 .

Mode of Action

Ryuvidine inhibits the enzyme KMT5A/SETD8/Pr-SET7 and suppresses H4JK20 monomethylation in vitro . It is weakly active against CDK4 . The compound induces S-phase accumulation in HEK-293 cells , suggesting that it may interfere with the normal progression of the cell cycle.

Biochemical Pathways

Ryuvidine’s action on CDK4 and SETD8 can affect multiple biochemical pathways. CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), driving cell-cycle progression . Inhibition of CDK4 can therefore disrupt this process. Additionally, Ryuvidine’s inhibition of SETD8 can impact the methylation status of histone H4 at lysine 20 (H4K20), a modification associated with DNA replication and repair .

Pharmacokinetics

It is known that ryuvidine is a selective inhibitor for cdk4 with an ic50 value of 60 μM .

Result of Action

Ryuvidine’s action results in the accumulation of cells in the S phase of the cell cycle . This can lead to a halt in cell proliferation, making Ryuvidine potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer . Ryuvidine is cytotoxic towards a number of human cancer cell lines .

生化分析

Biochemical Properties

Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, Ryuvidine inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . Ryuvidine’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .

Cellular Effects

Ryuvidine exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . Ryuvidine’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .

Molecular Mechanism

The molecular mechanism of Ryuvidine involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. Ryuvidine binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, Ryuvidine inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ryuvidine change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, Ryuvidine suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to Ryuvidine in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Ryuvidine vary with different dosages in animal models. At lower doses, Ryuvidine effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Ryuvidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, Ryuvidine affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .

Transport and Distribution

Ryuvidine is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, Ryuvidine accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .

Subcellular Localization

Ryuvidine’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows Ryuvidine to directly modulate key nuclear processes.

准备方法

The synthesis of Ryuvidine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of Ryuvidine is synthesized through a series of condensation reactions involving aromatic amines and thiourea derivatives.

Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory properties.

化学反应分析

Ryuvidine undergoes several types of chemical reactions, including:

Oxidation: Ryuvidine can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions involving Ryuvidine typically use reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Ryuvidine can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Ryuvidine is unique in its dual inhibitory effects on lysine methyltransferase SET domain-containing protein 8 and cyclin-dependent kinase 4. Similar compounds include:

These compounds share similar inhibitory properties but differ in their chemical structures and mechanisms of inhibition, highlighting the uniqueness of Ryuvidine .

属性

IUPAC Name |

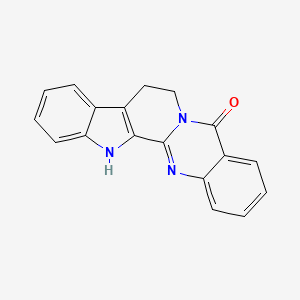

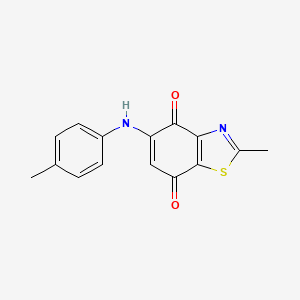

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLHASLIOXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: Ryuvidine has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

- CDK4: Ryuvidine acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by Ryuvidine leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.

- SETD8: Ryuvidine has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, Ryuvidine disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.

- KDM5A: Research has also identified Ryuvidine as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, Ryuvidine's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.

- UHRF1: Interestingly, Ryuvidine has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does Ryuvidine's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that Ryuvidine exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that Ryuvidine's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can Ryuvidine's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. Ryuvidine has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that Ryuvidine mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for Ryuvidine in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of Ryuvidine as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that Ryuvidine could hold therapeutic potential for rheumatoid arthritis. [, ] Ryuvidine's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of Ryuvidine was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one](/img/structure/B1680275.png)